molecular formula C14H16O3 B1353449 Methyl 4-oxo-1-phenylcyclohexanecarboxylate CAS No. 75945-90-3

Methyl 4-oxo-1-phenylcyclohexanecarboxylate

Cat. No. B1353449
CAS RN: 75945-90-3
M. Wt: 232.27 g/mol
InChI Key: GGXCTCTZXOECJP-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-1-phenylcyclohexanecarboxylate” is a chemical compound with the molecular formula C14H16O3 . It has a molecular weight of 232.28 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is stored at room temperature . The country of origin is CN .

Scientific Research Applications

Photochemical Applications

A study on the photochemistry of related cycloalkenones reveals insights into their behavior under irradiation, which could be relevant for understanding the photochemical properties of Methyl 4-oxo-1-phenylcyclohexanecarboxylate in synthesizing photoresponsive materials or in photoinduced organic transformations (Anklam, Lau, & Margaretha, 1985).

Anticonvulsant Potential

Research on the crystal structures of anticonvulsant enaminones, including compounds structurally similar to this compound, highlights their potential in the development of new therapeutic agents targeting neurological disorders (Kubicki, Bassyouni, & Codding, 2000).

Synthetic Chemistry

Studies on chemo- and stereoselective reactions catalyzed by dirhodium(II) illustrate the utility of related compounds in synthesizing optically active, highly functionalized cyclopentanes, showcasing the synthetic versatility of this compound in organic chemistry (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Antibacterial and Antifungal Activities

A study on the microwave-assisted synthesis of related compounds demonstrated significant in vitro antibacterial and antifungal activities, suggesting the potential of this compound derivatives in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Material Science

Research into the cooperative motion of polar side groups in amorphous polymers, using compounds with structural similarities to this compound, provides insights into the development of materials with novel optical storage capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

The safety information for “Methyl 4-oxo-1-phenylcyclohexanecarboxylate” includes several hazard statements: H302, H315, and H319 . The precautionary statements include P261, P302+P352, and P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

methyl 4-oxo-1-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXCTCTZXOECJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444766
Record name Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75945-90-3
Record name Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (0.46 mL, 0.50 g, 6.4 mmol) was added to a solution of 4-oxo-1-phenylcyclohexanecarboxylic acid (Description 2, 0.94 g, 4.3 mmol) in methanol (5 mL) and the mixture was heated under reflux for 20 hours. The mixture was cooled, poured into aqueous sodium hydrogen carbonate (saturated, 100 mL) and extracted with ethyl acetate (2×50 mL). The combined organic fractions were dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in tetrahydrofuran (2 mL), acetic acid (6 mL) and water (2 mL) were added and the mixture was stirred at 45° C. for 2 hours. The mixture was cooled, the solvent was evaporated under reduced pressure and aqueous sodium hydrogen carbonate (saturated, 100 mL) was added. The mixture was extracted with ethyl acetate (2×50 mL), the combined organic fractions were dried (Na2SO2) and the solvent was evaporated under reduced pressure to give the tide compound (0.98 g, 98%). 1H NMR (250 MHz, CDCl3) δ 7.45-7.26 (5H, m), 3.72 (3H, s), 2.77 (2H, m), 2.61-2.38 (4H, m), and 2.25 (2H, m).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

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